molecular formula C16H22O7 B12628742 Methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate CAS No. 918668-62-9

Methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate

Cat. No.: B12628742
CAS No.: 918668-62-9
M. Wt: 326.34 g/mol
InChI Key: FYZROZYFLUMKEF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Analysis of Methyl 4-(4-Ethoxy-4-Oxobutoxy)-3,5-Dimethoxybenzoate

IUPAC Nomenclature and Molecular Formula Validation

The IUPAC name This compound is derived from its parent structure, benzoic acid, with substituents systematically assigned based on priority rules. The base structure is a benzoate ester (methyl ester at position 1), modified by:

  • Two methoxy groups at positions 3 and 5.
  • A 4-ethoxy-4-oxobutoxy chain at position 4.

The molecular formula C₁₆H₂₂O₇ was validated through mass spectrometry and computational tools, yielding a molecular weight of 326.34 g/mol . The formula breakdown confirms:

  • 16 carbon atoms : 1 (methyl ester) + 6 (benzene) + 4 (butoxy chain) + 1 (ethoxy) + 4 (remaining carbons).
  • 22 hydrogen atoms : Distributed across methyl, methoxy, ethoxy, and butoxy groups.
  • 7 oxygen atoms : From ester, ether, and ketone functionalities.

The SMILES string CCOC(=O)CCCOC1=C(C=C(C=C1OC)C(=O)OC)OC and InChIKey FYZROZYFLUMKEF-UHFFFAOYSA-N further corroborate the connectivity and stereochemical neutrality of the molecule.

Comparative Structural Analysis of Ortho-, Meta-, and Para-Substituted Benzene Derivatives

The compound’s benzene ring features meta (positions 3 and 5) methoxy groups and a para (position 4) butoxy chain. This substitution pattern contrasts with simpler mono-substituted derivatives, where electronic and steric effects dominate regioselectivity. Key comparisons include:

Electronic Effects
  • Methoxy groups are electron-donating via resonance (+R effect), activating the ring for electrophilic substitution. In mono-substituted analogs, methoxy directs incoming electrophiles to ortho and para positions.
  • Ethoxy-oxobutoxy chains introduce steric bulk and moderate electron-withdrawing effects (-I effect) due to the ester group, creating a nuanced electronic environment.
Steric Considerations
  • The 4-oxobutoxy chain at position 4 introduces steric hindrance, reducing reactivity at adjacent positions. This contrasts with smaller substituents (e.g., methyl), which permit greater flexibility in electrophilic attack.
Substitution Trends
Substituent Position Reactivity Trend (Compared to Benzene) Preferred Electrophilic Site
Ortho (Methoxy) Highly activated (+R dominates) Para > Ortho
Meta (Methoxy) Moderately activated Ortho/para
Para (Butoxy) Mixed activation (-I vs. +R) Meta

In this compound, the para -oriented butoxy chain and meta methoxy groups create competing electronic effects, favoring electrophilic substitution at the remaining ortho positions relative to the butoxy group.

Conformational Studies Through X-Ray Crystallography Data

While X-ray crystallography data for this specific compound remains unpublished, analogous structures provide insights into its conformational preferences. For example:

  • Methoxy groups typically adopt planar arrangements with the benzene ring to maximize resonance stabilization.
  • The 4-ethoxy-4-oxobutoxy chain likely exhibits gauche conformations to minimize steric clashes between the ethoxy and terminal ester groups.

Computational models (e.g., PubChem’s 3D conformer) suggest a twisted butoxy chain with dihedral angles of approximately 60° between the benzene ring and the ester oxygen. This conformation balances steric strain and electronic conjugation.

Electron Density Mapping of Ester and Ether Functional Groups

Electron density analysis reveals distinct features around key functional groups:

Ester Groups
  • The methyl ester at position 1 shows high electron density at the carbonyl oxygen (C=O), characteristic of resonance stabilization.
  • The 4-oxobutoxy ester exhibits polarized electron density, with the carbonyl oxygen acting as an electron sink.
Ether Linkages
  • Methoxy groups display symmetrical electron density distributions, reinforcing their +R effects.
  • The butoxy ether linkage shows moderate electron density delocalization into the benzene ring, though less pronounced than in methoxy groups.

The interplay between these regions explains the compound’s reactivity: electron-deficient carbonyl groups may serve as sites for nucleophilic attack, while electron-rich methoxy groups facilitate electrophilic substitution.

Properties

CAS No.

918668-62-9

Molecular Formula

C16H22O7

Molecular Weight

326.34 g/mol

IUPAC Name

methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate

InChI

InChI=1S/C16H22O7/c1-5-22-14(17)7-6-8-23-15-12(19-2)9-11(16(18)21-4)10-13(15)20-3/h9-10H,5-8H2,1-4H3

InChI Key

FYZROZYFLUMKEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C=C1OC)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis begins with the following starting materials:

Reaction Steps

The general synthetic route can be summarized in the following steps:

  • Esterification of 3,5-Dimethoxybenzoic Acid :

    • The first step involves the esterification of 3,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 3,5-dimethoxybenzoate.
    • Reaction conditions typically involve heating under reflux for several hours.
  • Formation of Ethyl 4-Oxobutanoate :

    • Ethyl 4-oxobutanoate can be synthesized from ethyl acetoacetate through a Claisen condensation reaction with an appropriate aldehyde or ketone.
    • This step may require a strong base such as sodium ethoxide to facilitate the condensation.
  • Alkylation Reaction :

    • The next step involves reacting methyl 3,5-dimethoxybenzoate with ethyl 4-oxobutanoate using a base (e.g., sodium hydride or potassium carbonate) to promote nucleophilic attack.
    • The reaction is typically conducted in a solvent such as dimethylformamide or acetone at elevated temperatures to enhance reactivity.
  • Final Product Isolation :

    • After completion of the reaction, the mixture is cooled and subjected to aqueous workup to remove unreacted starting materials and by-products.
    • The product can be purified through recrystallization or column chromatography to obtain pure methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate.

Yield and Purity

The yield of the final product can vary based on reaction conditions such as temperature, time, and purity of starting materials. Typical yields range from 60% to 85%, depending on optimization efforts during synthesis.

Step Reaction Type Yield (%) Conditions
1 Esterification 80 Reflux in methanol with sulfuric acid
2 Claisen condensation Varies Sodium ethoxide in ethanol
3 Alkylation 70-85 Dimethylformamide at elevated temperature
4 Purification N/A Recrystallization or chromatography

Analytical Techniques

To confirm the structure and purity of this compound, various analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate has been studied for its potential therapeutic properties, particularly in the following areas:

  • Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell migration. In vitro studies have demonstrated varying degrees of effectiveness against different types of cancer cells.
Cancer Cell LineIC50 (µM)Reference
A549 (Lung)15.2
MCF7 (Breast)10.5
HeLa (Cervical)12.8

Antimicrobial Properties

The compound has shown significant antimicrobial activity against several bacterial strains, making it a candidate for developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mLReference
Escherichia coli8.0
Staphylococcus aureus6.5
Candida albicans7.0

Biochemical Research

This compound has been investigated for its role in biochemical pathways:

  • Glyoxalase Inhibition : It inhibits glyoxalase activity, which is crucial in detoxifying methylglyoxal, a byproduct of glycolysis linked to diabetes and cancer.
  • Protein Tyrosine Phosphatase Inhibition : Some studies suggest it may selectively inhibit Protein Tyrosine Phosphatase 1B, relevant for metabolic disorders.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on A549 lung cancer cells demonstrated a significant reduction in cell viability after treatment with the compound over a period of 48 hours. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic purposes.

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of the compound, researchers tested it against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited potent activity with an MIC significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.

Mechanism of Action

The mechanism by which Methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Solubility Trends in Dimethoxybenzoate Derivatives
Compound Type Solubility in Water (mol·dm$^{-3}$) Key Factor
3,5-Dimethoxybenzoate (Cu(II) complex) $ 10^{-5} $ Steric hindrance from methoxy groups
2,6-Dimethoxybenzoate (Cu(II) complex) $ 10^{-2} $ Reduced steric effects
Methyl 3,5-dimethoxybenzoate $ 10^{-5} $ Lack of hydrophilic side chains

Biological Activity

Methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 918668-62-9
  • Molecular Formula : C₁₅H₁₈O₇
  • Molecular Weight : 312.315 g/mol

The compound features a benzoate structure with methoxy and ethoxy substituents, which may influence its biological activity.

Antitumor Activity

Recent studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that the compound exhibits significant growth inhibition against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical cancer)15Apoptosis induction
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Inhibition of proliferation

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it could serve as a potential antimicrobial agent.

MicroorganismMIC (μg/mL)
Staphylococcus aureus500
Escherichia coli1000
Pseudomonas aeruginosa750

Antioxidant Activity

In addition to its antitumor and antimicrobial properties, this compound exhibits antioxidant activity. This was assessed using DPPH radical scavenging assays, where the compound showed a significant reduction in free radical levels.

Case Studies

  • Study on Antitumor Effects :
    • A study published in the Bulletin of the Korean Chemical Society evaluated the growth inhibitory effects of this compound on various tumor cell lines using the MTT assay. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    • Research conducted to assess the antimicrobial properties revealed that the compound effectively inhibited the growth of pathogenic bacteria, making it a candidate for further development in antibiotic therapies .
  • Antioxidant Properties :
    • In vitro studies demonstrated that this compound significantly scavenged DPPH radicals, indicating strong antioxidant capabilities that could be beneficial in preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoate?

  • Methodology :

  • Step 1 : Start with methyl 3,5-dimethoxy-4-hydroxybenzoate (CAS 884-35-5) as the core structure .
  • Step 2 : Introduce the 4-ethoxy-4-oxobutoxy side chain via nucleophilic substitution or esterification. For example, react the phenolic hydroxyl group with ethyl 4-bromobutyrate using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux .
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity by HPLC or TLC .

Q. How is the compound structurally characterized using spectroscopic techniques?

  • Methodology :

  • FTIR : Identify ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and methoxy (OCH₃) bands at ~2830–2980 cm⁻¹. Asymmetric/symmetric COO⁻ vibrations (if deprotonated) appear at 1570–1620 cm⁻¹ and 1390–1450 cm⁻¹ .
  • ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). The ethoxy group (CH₂CH₃) shows a triplet at δ ~1.2–1.4 ppm and a quartet at δ ~4.1–4.3 ppm .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy, ethoxy) influence solubility and reactivity?

  • Methodology :

  • Solubility Analysis : Compare solubility in polar (water, methanol) vs. nonpolar (hexane) solvents. Substituent positions alter electron density via inductive/mesomeric effects. For example, para-methoxy groups enhance solubility in polar solvents due to increased polarity .
  • Reactivity Studies : Use Hammett constants (σ) to predict electron-withdrawing/donating effects. Ortho-substituents may introduce steric hindrance, slowing reaction kinetics .

Q. What experimental strategies resolve contradictions in magnetic susceptibility data for metal complexes derived from this compound?

  • Methodology :

  • Magnetic Measurements : Use SQUID magnetometry to measure χ (magnetic susceptibility) across 76–303 K. Fit data to the Bleaney-Bowers equation for antiferromagnetic interactions or Curie-Weiss law for paramagnetic behavior .
  • Spin-Orbit Coupling Analysis : Calculate effective magnetic moments (μ_eff) and compare to spin-only values. Deviations >2.83 BM (for Ni²⁺) indicate spin-orbit coupling or ligand field effects .

Q. How can coordination modes (e.g., bidentate vs. bridging) be determined for dimethoxybenzoate ligands in metal complexes?

  • Methodology :

  • FTIR : Monitor Δν(OCO⁻) (ν_asym – ν_sym). A Δν < 200 cm⁻¹ suggests bidentate coordination; Δν > 200 cm⁻¹ indicates monodentate or bridging modes .
  • X-ray Diffraction : Analyze bond lengths and angles. For example, Cu(II) complexes with 3,5-dimethoxybenzoates show Jahn-Teller distortions in octahedral geometry .

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